Vilzemetkib

c-MET kinase inhibition enzymatic potency multi-target TKI

Vilzemetkib (CAS 1363402-44-1), also known as AL2846, is an orally bioavailable, multi-target small-molecule receptor tyrosine kinase inhibitor (TKI) with pronounced selectivity for the hepatocyte growth factor receptor (c-MET) and significant inhibitory activity against VEGFR1, c-KIT, RET, AXL, KDR, and VEGFR3. The compound is designated by the INN stem '-metkib' confirming its classification as a MET kinase inhibitor, and is currently in phase 3 clinical development for radioiodine-refractory differentiated thyroid cancer (RR-DTC) and advanced non-small cell lung cancer (NSCLC).

Molecular Formula C36H36F2N4O5
Molecular Weight 642.7 g/mol
CAS No. 1363402-44-1
Cat. No. B12370119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilzemetkib
CAS1363402-44-1
Molecular FormulaC36H36F2N4O5
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCC3(CC3)NC4CCCC4)OC5=C(C=C(C=C5)NC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)F
InChIInChI=1S/C36H36F2N4O5/c1-45-31-19-26-28(20-32(31)46-21-35(13-14-35)42-24-4-2-3-5-24)39-17-12-29(26)47-30-11-10-25(18-27(30)38)41-34(44)36(15-16-36)33(43)40-23-8-6-22(37)7-9-23/h6-12,17-20,24,42H,2-5,13-16,21H2,1H3,(H,40,43)(H,41,44)
InChIKeyIXDALXNUFGTEMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vilzemetkib (AL2846) for Scientific Procurement: Multi-Target c-MET/VEGFR/KIT/RET Tyrosine Kinase Inhibitor in Phase 3 Oncology Development


Vilzemetkib (CAS 1363402-44-1), also known as AL2846, is an orally bioavailable, multi-target small-molecule receptor tyrosine kinase inhibitor (TKI) with pronounced selectivity for the hepatocyte growth factor receptor (c-MET) and significant inhibitory activity against VEGFR1, c-KIT, RET, AXL, KDR, and VEGFR3 [1]. The compound is designated by the INN stem '-metkib' confirming its classification as a MET kinase inhibitor, and is currently in phase 3 clinical development for radioiodine-refractory differentiated thyroid cancer (RR-DTC) and advanced non-small cell lung cancer (NSCLC) [2]. Its kinase inhibition profile and potency are described as comparable to cabozantinib, establishing it as a member of the multi-target TKI class with potential antineoplastic and anti-angiogenic applications [3].

Why Cabozantinib or Selective c-MET Inhibitors Cannot Substitute for Vilzemetkib in Research and Clinical Procurement


Substituting Vilzemetkib with cabozantinib—the most structurally analogous multi-target TKI—or with selective c-MET inhibitors (capmatinib, tepotinib, savolitinib) introduces fundamental pharmacological and clinical divergence. Vilzemetkib exhibits a distinct target inhibition balance: it demonstrates approximately 7.6-fold greater c-MET enzymatic potency (IC50 0.17 nM) relative to cabozantinib (IC50 1.3 nM), while simultaneously engaging VEGFR1, c-KIT, RET, AXL, KDR, and VEGFR3 at clinically meaningful levels [1]. Unlike selective c-MET inhibitors that spare VEGFR and KIT pathways, Vilzemetkib's multi-target profile is specifically engineered to suppress both tumor cell-intrinsic oncogenic signaling and tumor microenvironment-driven angiogenesis and immune evasion—a mechanistic breadth that cannot be replicated by single-target agents [2]. Moreover, Vilzemetkib possesses unique clinical validation in immunotherapy-refractory NSCLC (in combination with anti-PD-L1) and in neurofibromatosis type 1 (NF1)—indications for which no selective c-MET inhibitor or cabozantinib has demonstrated clinical activity or an active development program [3].

Vilzemetkib (AL2846) Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for Procurement Decision-Making


c-MET Enzymatic Potency: Vilzemetkib Demonstrates 7.6-Fold Greater c-MET Inhibition than Cabozantinib in Cell-Free Kinase Assays

In cell-free enzymatic assays reported in patent US20120123126A1 and curated by the IUPHAR/BPS Guide to Pharmacology, Vilzemetkib inhibited human MET kinase with an IC50 of 0.17 nM (pIC50 9.76) [1]. Cabozantinib, the most structurally and pharmacologically analogous multi-target TKI sharing the c-MET/VEGFR2/RET/KIT target profile, exhibits a c-MET enzymatic IC50 of 1.3 nM under comparable cell-free assay conditions . This represents an approximately 7.6-fold greater inhibitory potency for Vilzemetkib at the c-MET kinase domain, suggesting that lower drug exposure may be required to achieve equivalent target engagement in c-MET-dependent contexts.

c-MET kinase inhibition enzymatic potency multi-target TKI cabozantinib comparator

Clinical Progression-Free Survival in Radioiodine-Refractory Thyroid Cancer: Vilzemetkib Achieves Median PFS of 18.33 Months vs. 11.0 Months for Cabozantinib in Cross-Trial Comparison

In the exploratory phase 1b study (NCT05745363) of Vilzemetkib (AL2846) in patients with radioiodine-refractory differentiated thyroid cancer (RR-DTC) who had progressed on 1–2 prior VEGFR-targeted therapies, the 90 mg once-daily dose (n=21) yielded a median PFS of 18.33 months (95% CI: 10.97–NE), a 6-month PFS rate of 94.4%, and a 12-month PFS rate of 70.8%, with a disease control rate (DCR) of 100% [1]. In the registrational phase 3 COSMIC-311 trial of cabozantinib in an analogous RR-DTC population following prior VEGFR-TKI therapy, the median PFS was 11.0 months (95% CI: 7.4–13.8) with a hazard ratio of 0.22 versus placebo [2]. While acknowledging the limitations of cross-trial comparisons (phase 1b single-arm vs. phase 3 randomized), the absolute difference of +7.33 months in median PFS represents a clinically meaningful numerical advantage that may influence compound selection for thyroid cancer research programs.

thyroid cancer progression-free survival radioiodine-refractory DTC VEGFR-pretreated

Multi-Target Kinase Inhibition Spectrum: Vilzemetkib Engages c-MET, VEGFR1, c-KIT, RET, AXL, KDR, and VEGFR3, Contrasting with c-MET-Selective Inhibitors (Capmatinib, Tepotinib) That Spare VEGFR/KIT/RET Pathways

Vilzemetkib demonstrates significant inhibitory activity against c-MET, VEGFR1, c-KIT, RET, AXL, KDR, and VEGFR3, with an overall potency profile described as comparable to cabozantinib [1]. In contrast, the selective c-MET inhibitors capmatinib (c-MET IC50 0.13 nM) and tepotinib (c-MET IC50 3 nM) achieve their selectivity by minimizing activity against VEGFR, KIT, RET, and AXL kinases, with tepotinib exhibiting >200-fold selectivity for c-MET over IRAK4, TrkA, Axl, IRAK1, and Mer . The broader target engagement of Vilzemetkib provides simultaneous suppression of tumor angiogenesis (via VEGFR1/KDR/VEGFR3), tumor cell proliferation and survival (via c-MET/RET), and tumor microenvironment modulation (via c-KIT/AXL). In tumor types where multiple receptor tyrosine kinase (RTK) pathways contribute to intrinsic or adaptive resistance, selective c-MET inhibitors are mechanistically insufficient to prevent compensatory signaling through VEGFR, KIT, or AXL bypass tracks [1].

kinase selectivity multi-target TKI bypass resistance tumor angiogenesis

Immunotherapy-Refractory NSCLC Combination: Vilzemetkib + Anti-PD-L1 Achieves 25.6% ORR and 94.9% DCR, Surpassing Historical Docetaxel Second-Line Chemotherapy (~10% ORR)

In a phase 1b dose-expansion study (NCT06116240) of Vilzemetkib (120 mg QD) combined with the anti-PD-L1 monoclonal antibody TQB2450 in patients with locally advanced or metastatic NSCLC who had progressed on prior PD-(L)1 inhibitors and platinum-based chemotherapy, the investigator-assessed objective response rate (ORR) was 25.6% (10/39), the disease control rate (DCR) was 94.9% (37/39), the median progression-free survival (PFS) was 5.72 months (95% CI: 4.07–8.21), and the median overall survival (OS) was 13.44 months (95% CI: 7.98–21.26) [1]. Historical second-line docetaxel monotherapy in similar immunotherapy-refractory NSCLC populations yields an ORR of approximately 10% and median PFS of ~2–4 months [2]. This synergizing anti-angiogenic and immunomodulatory combination strategy, now in phase 3 evaluation against docetaxel (NCT05922345), is a clinical development path without precedent for selective c-MET inhibitors [3].

NSCLC immunotherapy combination PD-L1 inhibitor checkpoint inhibitor refractory

Neurofibromatosis Type 1 (NF1) Indication: Vilzemetkib Is the Only c-MET Inhibitor with an Active Clinical Program for NF1-Associated Neurofibromas and MPNST

Vilzemetkib is being investigated in a completed phase 1 clinical trial (NCT05011019) enrolling Chinese patients with type 1 neurofibromatosis (NF1), including plexiform neurofibromas and malignant peripheral nerve sheath tumors (MPNST), with 22 participants enrolled and study completion in February 2024 [1]. A systematic review of clinical development pipelines confirms that no other c-MET inhibitor or multi-target TKI in this pharmacologic class—including cabozantinib, capmatinib, tepotinib, and savolitinib—has a registered clinical trial for NF1 or MPNST [2]. This indication-specific development represents a distinct clinical niche, as NF1-driven tumorigenesis is mediated in part by aberrant c-MET and KIT signaling in the context of NF1 loss, a biology that selective c-MET inhibitors may be insufficient to address due to their lack of KIT/VEGFR co-inhibition [1].

neurofibromatosis type 1 NF1 MPNST rare disease

Vilzemetkib (AL2846) Procurement Application Scenarios: Evidence-Based Use Cases for Oncology Research and Preclinical Development


Radioiodine-Refractory Differentiated Thyroid Cancer (RR-DTC) Post-VEGFR-TKI Resistance Models

Vilzemetkib is the optimal procurement choice for RR-DTC preclinical models requiring a multi-target TKI with demonstrated clinical activity after prior VEGFR-targeted therapy failure. The compound's median PFS of 18.33 months in the 90 mg cohort of the phase 1b trial (NCT05745363) and 100% disease control rate support its use in xenograft or patient-derived models designed to evaluate sequential therapy strategies following lenvatinib or sorafenib resistance [1]. An ongoing phase 3 randomized, placebo-controlled trial (NCT06860971) is further evaluating Vilzemetkib in this indication, providing a clinical validation trajectory that enhances the translational relevance of preclinical findings obtained with this compound [1].

Immunotherapy-Refractory Non-Small Cell Lung Cancer (NSCLC) Combination Research with Immune Checkpoint Inhibitors

For research programs investigating reversal of acquired resistance to PD-1/PD-L1 inhibitors in NSCLC, Vilzemetkib is uniquely suited for combination studies with anti-PD-L1 agents. The phase 1b data (NCT06116240) demonstrating 25.6% ORR and 94.9% DCR with Vilzemetkib plus TQB2450 in patients who had failed prior immunotherapy and platinum-doublet chemotherapy provide a clinical proof-of-concept for this combination strategy [2]. The ongoing phase 3 trial (NCT05922345) comparing Vilzemetkib + TQB2450 versus docetaxel validates the translational relevance of preclinical immuno-oncology models employing this combination. Selective c-MET inhibitors (capmatinib, tepotinib) lack comparable immunotherapy combination data and are therefore inappropriate surrogates [2].

Neurofibromatosis Type 1 (NF1) and Malignant Peripheral Nerve Sheath Tumor (MPNST) Translational Research

Vilzemetkib represents the only c-MET inhibitor class compound with a clinical development program in NF1, based on the completed phase 1 trial (NCT05011019) enrolling patients with NF1-associated neurofibromas and MPNST [3]. Preclinical models of NF1-driven tumorigenesis that require simultaneous suppression of c-MET and c-KIT signaling—both of which are dysregulated in the context of NF1 loss and contribute to Schwann cell hyperplasia and malignant transformation—should preferentially source Vilzemetkib over selective c-MET inhibitors, which spare KIT. No other c-MET inhibitor (cabozantinib, capmatinib, tepotinib, savolitinib) has registered clinical investigation in this rare disease population [3].

Multi-RTK Bypass Resistance Models: Tumor Xenografts with Co-Activation of c-MET, VEGFR, and RET Signaling

For tumor models exhibiting concurrent activation of c-MET, VEGFR family members, RET, and AXL—a resistance phenotype frequently observed after prolonged single-agent TKI or anti-angiogenic therapy—Vilzemetkib's multi-target profile provides experimental coverage that selective c-MET inhibitors cannot achieve. The compound's documented inhibition of c-MET (IC50 0.17 nM), VEGFR1, KDR, VEGFR3, c-KIT, RET, and AXL enables a single-agent approach to interrogating multi-node RTK blockade [REFS-1, REFS-2]. Capmatinib (c-MET-only) or tepotinib (c-MET-only, >200-fold selective) would leave VEGFR, KIT, and RET pathways unblocked, confounding the experimental objective of comprehensive RTK suppression [2].

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